molecular formula C27H37NO7S B12394623 HIV-1 protease-IN-3

HIV-1 protease-IN-3

Cat. No.: B12394623
M. Wt: 519.7 g/mol
InChI Key: QQVYMLIPGZJSRF-YDOVEJIGSA-N
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Description

HIV-1 protease-IN-3 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus type 1 (HIV-1). HIV-1 protease is responsible for cleaving the viral polyprotein precursor into functional proteins, which are essential for the assembly of infectious viral particles. Inhibiting this enzyme disrupts the viral life cycle, making HIV-1 protease inhibitors a key component in antiretroviral therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 protease-IN-3 involves several steps, including the formation of key intermediates and the final coupling reactions. Common reagents and conditions used in these reactions include:

    i-Butylamine in acetonitrile: at 80°C for 6 hours.

    Aryl sulfonyl chloride, diisopropylethylamine, and dimethylaminopyridine in tetrahydrofuran: at 0°C to room temperature for 3-5 hours.

    Dichloromethane and trifluoroacetic acid: (1:1) at 0°C to room temperature for 3 hours.

    Hydrogen gas at 50 psi with 10% palladium on carbon in methanol: at room temperature for 2 hours.

    EDC hydrochloride, hydroxybenzotriazole, and dimethylaminopyridine in anhydrous dimethylformamide: under argon at 0°C to room temperature for 3 hours.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

HIV-1 protease-IN-3 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

HIV-1 protease-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

HIV-1 protease-IN-3 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyprotein precursor. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets involved include the active site residues of HIV-1 protease, such as aspartic acid residues, which are crucial for the enzyme’s catalytic activity .

Comparison with Similar Compounds

HIV-1 protease-IN-3 can be compared with other HIV-1 protease inhibitors, such as:

  • Saquinavir
  • Lopinavir
  • Ritonavir
  • Amprenavir
  • Fosamprenavir
  • Atazanavir
  • Nelfinavir
  • Darunavir
  • Tipranavir
  • Indinavir

This compound is unique in its specific binding affinity and inhibitory potency against HIV-1 protease, making it a valuable addition to the arsenal of antiretroviral agents .

Properties

Molecular Formula

C27H37NO7S

Molecular Weight

519.7 g/mol

IUPAC Name

(3R,4R)-4-hydroxy-3-[2-[(2S)-1-hydroxypropan-2-yl]oxy-4-methylsulfonylphenyl]-1-[(4-methoxyphenyl)methyl]-3-(3-methylbutyl)pyrrolidin-2-one

InChI

InChI=1S/C27H37NO7S/c1-18(2)12-13-27(23-11-10-22(36(5,32)33)14-24(23)35-19(3)17-29)25(30)16-28(26(27)31)15-20-6-8-21(34-4)9-7-20/h6-11,14,18-19,25,29-30H,12-13,15-17H2,1-5H3/t19-,25-,27+/m0/s1

InChI Key

QQVYMLIPGZJSRF-YDOVEJIGSA-N

Isomeric SMILES

C[C@@H](CO)OC1=C(C=CC(=C1)S(=O)(=O)C)[C@@]2([C@H](CN(C2=O)CC3=CC=C(C=C3)OC)O)CCC(C)C

Canonical SMILES

CC(C)CCC1(C(CN(C1=O)CC2=CC=C(C=C2)OC)O)C3=C(C=C(C=C3)S(=O)(=O)C)OC(C)CO

Origin of Product

United States

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